molecular formula C22H15Cl2N3O3 B12002541 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12002541
M. Wt: 440.3 g/mol
InChI Key: RURDYQZHOXIDPQ-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes both pyrazole and benzoxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3 g/mol

IUPAC Name

7,9-dichloro-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Cl2N3O3/c23-15-10-17-20-12-19(13-4-2-1-3-5-13)25-26(20)22(30-21(17)18(24)11-15)14-6-8-16(9-7-14)27(28)29/h1-11,20,22H,12H2

InChI Key

RURDYQZHOXIDPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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